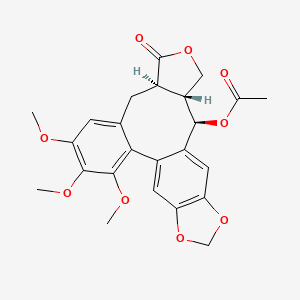
N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound you mentioned appears to be a complex organic molecule, likely containing a piperidine ring and a pyridine ring based on its name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis pathway can vary greatly depending on the starting materials available and the desired yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the spatial arrangement of atoms and the lengths and angles of chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it react with and what are the products) and where it is a product (what reactions produce this compound).Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Antiplatelet and Pharmacological Activities
A derivative closely related to N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, namely N-acyl-4,7,7-trimethyl-N-phenyl-3-(1-piperidinyl or dimethylamino)bicyclo[2.2.1]hept-2-ene-2-carbothioamides, displayed significant platelet antiaggregating activity in vitro, surpassing or matching the efficacy of acetylsalicylic acid. This compound also demonstrated moderate analgesic, anti-inflammatory, and hypotensive effects in animal models (Ranise et al., 1993).
Synthesis and Characterization
The synthesis and structural analysis of pyridine derivatives, including those similar to N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, were explored. For instance, the structure of 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide was meticulously characterized, providing insights into the molecular configuration and potential for further chemical modifications (Igonin et al., 1993).
Antimicrobial and Insecticidal Potential
Several pyridine derivatives demonstrated moderate antimicrobial activity against tested bacterial and fungal strains. Furthermore, certain compounds revealed strong aphidicidal activities, suggesting their potential application in agricultural pest management (Bakhite et al., 2014).
Gastric Mucosal Protectant
Substituted 2-pyridinecarbothioamides, related to the core structure of interest, were synthesized and evaluated for their ability to protect the gastric mucosa in rat models. One compound, in particular, showed potency surpassing that of sucralfate and ranitidine against ethanol-induced lesions, identifying it as a potent selective mucosal protectant without antisecretory activity (Kinney et al., 1990).
Molecular Interactions and Medicinal Chemistry
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, sharing a similar structural motif, was studied for its potent and selective antagonism towards the CB1 cannabinoid receptor. This research highlights the significance of structural analysis in the development of pharmacological agents (Shim et al., 2002).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be pursued, and how the synthesis or properties of the compound could be improved.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-14-8-9-15(2)17(12-14)21-19(23)22-11-4-3-7-18(22)16-6-5-10-20-13-16/h5-6,8-10,12-13,18H,3-4,7,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEGAROVUYRZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2667204.png)
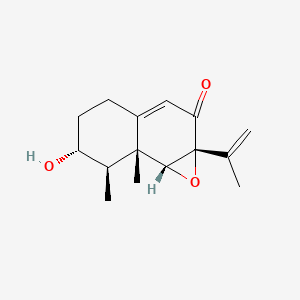
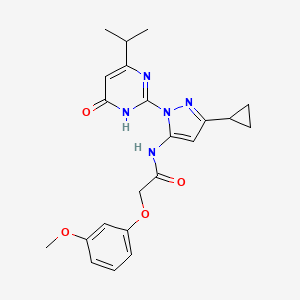
![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)
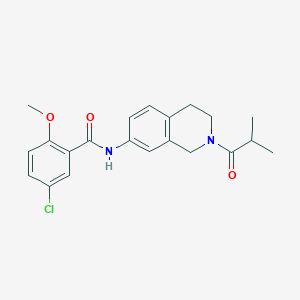

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)
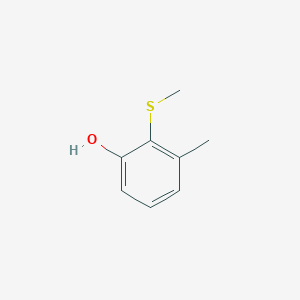
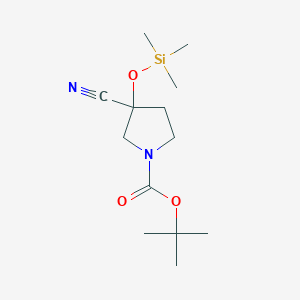
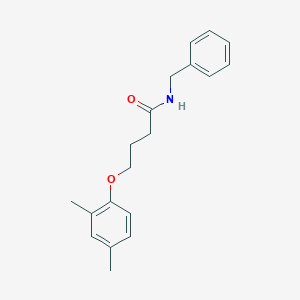
![3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2667223.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)

